molecular formula C9H10BrNS B1465612 [1-(5-Bromothiophen-2-yl)ethyl](prop-2-yn-1-yl)amine CAS No. 1178824-31-1

[1-(5-Bromothiophen-2-yl)ethyl](prop-2-yn-1-yl)amine

Cat. No. B1465612
M. Wt: 244.15 g/mol
InChI Key: ODVBLTKPYAIKKX-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)ethyl](prop-2-yn-1-yl)amine, commonly known as BTPA, is a novel, brominated thiophene-based compound with a wide range of potential applications. BTPA is a highly versatile molecule that can be used in a variety of scientific applications, including as a building block in organic synthesis, as a starting material for pharmaceuticals, and as a molecular probe for studying biochemical and physiological processes.

Scientific Research Applications

Crystal Structure and Synthesis

The solvent-free synthesis of 5-bromothiophene-based compounds has been explored, highlighting the ease of obtaining pure products and their good yields. These compounds exhibit significant antibacterial and antifungal activities, supported by ADMET predictions showing drug-like nature (Sharma et al., 2022).

Antimicrobial and Antifungal Activities

Compounds derived from 5-bromothiophene have demonstrated good antibacterial and antifungal activities. This includes the evaluation of dihydropyrimidinones, showcasing the potential for developing new antimicrobial agents (Sharma et al., 2022).

DNA-binding Analysis and Anticancer Potential

Research into pentadentate Schiff base ligands derived from 5-bromothiophene-2-carbaldehyde has provided insights into their physicochemical properties and DNA-binding capabilities. These studies lay the groundwork for the development of new anticancer therapies (Warad et al., 2020).

Noncovalent Interactions and Crystallographic Analysis

The study of noncovalent interactions in N-substituted thiadiazole derivatives has offered valuable insights into molecular stability and interactions, which are critical for designing compounds with desired properties (El-Emam et al., 2020).

Synthesis of Novel Compounds for Biological Evaluation

The synthesis and characterization of novel chalcones and their derivatives have been conducted, with some showing promising anti-inflammatory, analgesic, and antimicrobial activities, highlighting their potential for further drug development (Ashalatha et al., 2009).

Ligand Design and Metal Complexes

Studies on ligand design, including Schiff base formation and metal complexation, offer a pathway to discovering new materials with potential applications in catalysis and as functional materials (Geiger et al., 2014).

properties

IUPAC Name

N-[1-(5-bromothiophen-2-yl)ethyl]prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNS/c1-3-6-11-7(2)8-4-5-9(10)12-8/h1,4-5,7,11H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVBLTKPYAIKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Br)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-Bromothiophen-2-yl)ethyl](prop-2-yn-1-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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